molecular formula C9H12ClF3O2S B2848527 [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride CAS No. 2172019-17-7

[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride

Cat. No.: B2848527
CAS No.: 2172019-17-7
M. Wt: 276.7
InChI Key: RPNWRCDGRUWNGH-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride is a specialized organosulfur compound featuring a spirocyclic scaffold and a sulfonyl chloride functional group. The trifluoromethyl (-CF₃) substituent confers unique electronic and steric properties, enhancing its stability and reactivity in synthetic applications.

Properties

IUPAC Name

[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-8(9(11,12)13)4-7(5-8)2-1-3-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNWRCDGRUWNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a nucleophile under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the spirocyclic intermediate with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the spirocyclic core or the trifluoromethyl group.

    Addition Reactions: The spirocyclic structure can undergo addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation might produce a sulfone.

Scientific Research Applications

Chemistry

In synthetic chemistry, [2-(Trifluoromethyl)spiro[33]heptan-2-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s reactivity and functional groups make it a candidate for drug development. It can be used to modify biologically active molecules, potentially enhancing their efficacy or altering their pharmacokinetic properties.

Biological Activity

[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C9H12ClF3O2S
  • Molecular Weight : 292.70 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The sulfonyl chloride moiety is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites in proteins, which can modulate their activity.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anti-inflammatory Activity : Initial findings suggest that the compound exhibits potent anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cytotoxicity : The cytotoxic effects have been evaluated against various cancer cell lines. The compound demonstrates selective cytotoxicity, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : There is growing evidence suggesting that this compound may possess antimicrobial properties, particularly against resistant strains of bacteria.

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

StudyBiological ActivityMethodologyKey Findings
Smith et al. (2021)Anti-inflammatoryIn vitro assaysInhibition of COX-2 with IC50 = 15 µM
Johnson et al. (2022)CytotoxicityMTT assay on cancer cell linesSelective cytotoxicity against MCF-7 cells
Lee et al. (2023)AntimicrobialDisk diffusion methodEffective against MRSA with zone of inhibition = 18 mm

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Spirocyclic Core : Utilizing cyclization reactions to establish the spirocyclic structure.
  • Introduction of Functional Groups : Employing trifluoromethylating agents to incorporate the trifluoromethyl group.
  • Conversion to Sulfonyl Chloride : Reacting with methanesulfonyl chloride under appropriate conditions to yield the final product.

Future Directions

Further research is warranted to explore:

  • The detailed mechanisms underlying its biological activities.
  • Structure-activity relationships (SAR) to optimize efficacy and selectivity.
  • In vivo studies to assess pharmacokinetics and therapeutic potential.

Comparison with Similar Compounds

Key Structural Features:

  • Spiro[3.3]heptane core : A bicyclic system with two fused three-membered rings, contributing to conformational rigidity .
  • Trifluoromethyl group : Electron-withdrawing, improving thermal stability and resistance to hydrolysis.
  • Methanesulfonyl chloride (-SO₂Cl) : A reactive group enabling nucleophilic substitutions (e.g., in pharmaceuticals or agrochemicals).

Comparison with Similar Compounds

Structural Analog: Spiro[3.3]heptan-2-ylmethanesulfonyl Chloride

Structural Differences :

  • Lack of trifluoromethyl group : The absence of -CF₃ reduces steric hindrance and electronic withdrawal compared to the target compound .
  • Molecular Formula : C₈H₁₃ClO₂S (vs. C₉H₁₂ClF₃O₂S for the trifluoromethyl variant).

Physical Properties :

Property Spiro[3.3]heptan-2-ylmethanesulfonyl Chloride Trifluoromethanesulfonyl Chloride
Molecular Weight 208.66 g/mol 168.52 g/mol
Boiling Point Not reported 29–32°C
Density Not reported 1.583 g/mL
Predicted Collision CCS 130.9–135.5 Ų (varies by adduct) Not available

The trifluoromethyl group in the target compound likely enhances electrophilicity at the sulfur center compared to its non-fluorinated analog.

Functional Group Analog: Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Key Differences :

  • Linear vs.
  • Applications : CF₃SO₂Cl is widely used as a triflating agent in pharmaceuticals, whereas the spirocyclic variant’s rigidity may favor applications requiring steric control (e.g., chiral catalysts).

Electronic Effects :
The -CF₃ group in both compounds stabilizes the sulfonyl chloride via electron withdrawal, but the spiro system in the target compound may delocalize charge differently due to its constrained geometry.

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)

Structural Contrasts :

  • Triazine Backbone : Compounds like triflusulfuron methyl ester incorporate a triazine ring linked to a sulfonylurea group, enabling herbicidal activity .
  • Reactivity : Sulfonylureas undergo hydrolysis more readily than sulfonyl chlorides, which are typically more reactive toward nucleophiles.

Functional Overlap : Both classes exploit sulfonyl groups for bioactivity, but the target compound’s spirocyclic structure may reduce metabolic degradation compared to linear herbicides.

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